molecular formula C15H20N4OS B5553665 3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine

3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine

Cat. No. B5553665
M. Wt: 304.4 g/mol
InChI Key: HGRSTXQHHNGADD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule featuring an imidazole ring, a thiazole group, and a piperidine structure. It falls within the realm of heterocyclic chemistry, a branch of chemistry focused on cyclic compounds with atoms of at least two different elements as members of their ring(s).

Synthesis Analysis

The synthesis of compounds similar to "3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine" often involves multiple steps including condensations, nucleophilic additions, and cyclizations. For instance, Mahmoud et al. (2011) described the synthesis of related thiazolidinone derivatives through reactions involving piperidine and various reagents, resulting in the formation of novel compounds (Mahmoud, Madkour, El‐Bordany, & Soliman, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings. Yıldırım et al. (2006) detailed the crystal structure of a compound containing both imidazole and piperidine rings, highlighting features like planar rings and chair conformations (Yıldırım, Akkurt, Servi, Genç, Şekerci, & Fun, 2006).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions of the imidazole, thiazole, and piperidine moieties. For example, El‐Emary et al. (2005) reported the condensation of thiazolidinone derivatives with other compounds, resulting in various novel structures (El‐Emary, Khalil, Ali, & El-Adasy, 2005).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure can be inferred from similar compounds. For instance, the study of crystal structures provides insight into the stability and conformation of these molecules in solid state (Yıldırım et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications, are derived from the functional groups present in the molecule. Studies like those by El‐Emary et al. (2005) and Mahmoud et al. (2011) demonstrate the versatility of these compounds in synthesizing a range of derivatives with various biological activities (El‐Emary et al., 2005); (Mahmoud et al., 2011).

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Histamine H3 Receptor Agonists : Piperidine derivatives have been designed and synthesized as candidate agonists for the human histamine type 3 receptor. Compounds with a piperidine moiety showed moderate to high affinity for the H3 receptor, indicating the significance of the piperidine spacer for specific binding and agonistic activity at this receptor site (Ishikawa et al., 2010).

Biological Activity and Potential Therapeutic Applications

  • Anti-inflammatory and Antimicrobial Activities : Novel piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized, displaying significant anti-arrhythmic activity. This showcases the therapeutic potential of these compounds in treating arrhythmic conditions (Abdel‐Aziz et al., 2009).

  • Anticancer Properties : The synthesis of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives based on the optimization of virtual screening hit compounds has indicated potential cytotoxicity against human cancer cell lines, demonstrating the promise of these structures in cancer treatment research (Ding et al., 2012).

Chemical Synthesis Techniques

  • A Convenient Synthesis of Azolyl Piperidines : A method has been developed for the arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring, extending to benzo analogues of the title compounds. This technique illustrates the versatility and potential applications of piperidine derivatives in medicinal chemistry (Shevchuk et al., 2012).

properties

IUPAC Name

1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-11-13(21-10-18-11)4-5-14(20)19-8-2-3-12(9-19)15-16-6-7-17-15/h6-7,10,12H,2-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRSTXQHHNGADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CCCC(C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine

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